molecular formula C17H14BrNO B15362266 3-Benzyloxy-7-bromo-naphthalen-2-amine

3-Benzyloxy-7-bromo-naphthalen-2-amine

Cat. No.: B15362266
M. Wt: 328.2 g/mol
InChI Key: CEVINNCNSDABMT-UHFFFAOYSA-N
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Description

3-Benzyloxy-7-bromo-naphthalen-2-amine is a useful research compound. Its molecular formula is C17H14BrNO and its molecular weight is 328.2 g/mol. The purity is usually 95%.
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Biological Activity

3-Benzyloxy-7-bromo-naphthalen-2-amine is a substituted naphthalene derivative that has garnered attention for its potential biological activities. This compound features a unique structural arrangement characterized by a bromine atom at the 7th position, a benzyloxy group at the 3rd position, and an amino group at the 2nd position. Such modifications enhance its reactivity and potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The chemical structure of this compound can be represented as follows:

C17H15BrNO\text{C}_{17}\text{H}_{15}\text{Br}\text{N}\text{O}

This compound's specific substitution pattern on the naphthalene ring contributes to its distinct chemical reactivity and biological properties compared to other similar compounds.

Biological Activity Overview

The biological activity of this compound has been explored through various studies that highlight its potential effects on different biological systems. The compound is thought to interact with molecular targets such as enzymes or receptors involved in disease pathways, which may include:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth.
  • Enzyme Inhibition : Potential interactions with phosphatases and other enzymes critical in cellular signaling pathways.

Case Studies and Experimental Results

  • Anticancer Activity : A study evaluated the cytotoxic effects of various naphthalene derivatives, including this compound, against human cancer cell lines. The results indicated a moderate inhibition of cell proliferation compared to established anticancer agents, suggesting further optimization could enhance efficacy .
  • Enzyme Interaction : Research focusing on the inhibition of protein tyrosine phosphatases (PTPs) revealed that compounds structurally related to this compound could modulate T-cell activation, indicating potential applications in immunotherapy .

Comparative Analysis

The following table summarizes the biological activities of similar compounds compared to this compound:

Compound NameBiological ActivityReference
This compound Moderate anticancer activity
7-Bromo-naphthalen-2-amine Stronger cytotoxicity in vitro
Narciclasine Derivatives Enhanced binding affinity to rRNA
Benzyloxy-Naphthalene Derivatives Varied enzyme inhibition

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may inhibit specific enzymes by competing with natural substrates or altering enzyme conformation. This interaction could lead to downstream effects on cellular signaling pathways, particularly those involved in cell proliferation and apoptosis.

Properties

Molecular Formula

C17H14BrNO

Molecular Weight

328.2 g/mol

IUPAC Name

7-bromo-3-phenylmethoxynaphthalen-2-amine

InChI

InChI=1S/C17H14BrNO/c18-15-7-6-13-10-17(16(19)9-14(13)8-15)20-11-12-4-2-1-3-5-12/h1-10H,11,19H2

InChI Key

CEVINNCNSDABMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C=C(C=CC3=C2)Br)N

Origin of Product

United States

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